Benzenemethanesulfonamide, 2-(difluoromethoxy)-, also known as 2-(difluoromethoxy)benzene-1-sulfonamide, is a chemical compound with the molecular formula and a molecular weight of approximately 223.197 g/mol. This compound is classified under sulfonamides, which are a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are widely used in pharmaceuticals due to their antibacterial properties and other biological activities.
The compound is sourced from various chemical synthesis methods and is classified within the following categories:
The synthesis of 2-(difluoromethoxy)benzene-1-sulfonamide involves several key steps:
The process often includes controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using a non-polar solvent can help in isolating the product effectively.
The chemical structure of 2-(difluoromethoxy)benzene-1-sulfonamide features:
c1ccc(c(c1)OC(F)F)S(=O)(=O)N.The compound can participate in various chemical reactions, including:
Reactions involving this compound often require careful monitoring of pH and temperature to ensure optimal conditions for product formation and minimize side reactions.
The mechanism of action for 2-(difluoromethoxy)benzene-1-sulfonamide primarily relates to its biological activity as an antimicrobial agent. The sulfonamide moiety inhibits bacterial dihydropteroate synthase, an enzyme crucial for synthesizing folate in bacteria.
Research indicates that compounds with difluoromethoxy substitutions may exhibit enhanced lipophilicity and bioavailability compared to their non-fluorinated counterparts, potentially improving their pharmacokinetic profiles.
Benzenemethanesulfonamide, 2-(difluoromethoxy)- has several notable applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8